molecular formula C25H22N2O2 B11680294 1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Cat. No.: B11680294
M. Wt: 382.5 g/mol
InChI Key: TUECGFVBKUKEBR-YZSQISJMSA-N
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Description

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran core with a diphenylhydrazinylidene moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C25H22N2O2/c28-22-15-16-24-25(20-13-7-8-14-23(20)29-24)21(22)17-26-27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,28H,7-8,13-14H2/b26-17+

InChI Key

TUECGFVBKUKEBR-YZSQISJMSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NN(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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